[6-(4-Methoxyphenyl)pyridin-3-yl]methanol
Description
Contextualization within Pyridine (B92270) and Heteroaryl Chemistry Research
Pyridine and its derivatives are fundamental building blocks in medicinal chemistry. nih.govresearchgate.net The pyridine ring is a common feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other molecular interactions within biological targets. nih.gov Its presence can significantly influence a compound's pharmacokinetic properties, such as solubility and bioavailability. researchgate.netnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many enzyme and receptor binding sites. nih.gov Research in heteroaryl chemistry continuously seeks to exploit these properties by synthesizing novel pyridine-containing molecules with diverse substitution patterns to explore new chemical spaces and identify new therapeutic leads. nih.gov
Rationale for Academic Investigation of [6-(4-Methoxyphenyl)pyridin-3-yl]methanol
The academic investigation of this compound is predicated on the principle of molecular hybridization, where known pharmacophores are combined to create a new molecule with potentially synergistic or novel biological activities. The compound's structure suggests a number of potential research avenues. For instance, it could be investigated as an inhibitor of kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. nih.govnih.govmdpi.comrsc.org The pyridine core is a common feature in many kinase inhibitors, and the methoxyphenyl group can provide crucial interactions within the enzyme's binding pocket.
Overview of Research Trajectories for Novel Biologically Active Compounds
The development of novel biologically active compounds like this compound typically follows a well-defined research trajectory. This begins with the design and synthesis of the target molecule and its analogs. nih.govnih.gov Following successful synthesis and characterization, the compounds undergo biological evaluation, often starting with in vitro screening against a panel of relevant biological targets, such as enzymes or cell lines. nih.govacs.orgnih.govmdpi.comijpsonline.com Promising "hit" compounds are then subjected to further optimization of their structure-activity relationship (SAR) to improve potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. ub.edunih.gov
Significance of the 4-Methoxyphenyl (B3050149) and Methanol (B129727) Moieties in Compound Design
The methanol moiety (-CH2OH) provides a site for further chemical modification, allowing for the synthesis of a library of related compounds with diverse properties. icsr.in This functional group can also participate in hydrogen bonding interactions with a biological target, potentially increasing the compound's binding affinity. google.com The ability to easily modify this group makes it a valuable handle for optimizing the properties of a lead compound.
Structure
3D Structure
Properties
IUPAC Name |
[6-(4-methoxyphenyl)pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-12-5-3-11(4-6-12)13-7-2-10(9-15)8-14-13/h2-8,15H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTSPZPVYXVOSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647021 | |
| Record name | [6-(4-Methoxyphenyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328244-35-5 | |
| Record name | [6-(4-Methoxyphenyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Retrosynthetic Analysis of [6-(4-Methoxyphenyl)pyridin-3-yl]methanol
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. amazonaws.comadvancechemjournal.com For this compound, the analysis reveals two primary disconnections.
The most logical disconnection is at the C-C bond between the pyridine (B92270) ring and the 4-methoxyphenyl (B3050149) group. This bond is typically formed via a transition metal-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. nih.gov This disconnection leads to two key synthons: a 6-substituted pyridine derivative and a 4-methoxyphenyl metallic or organoboron reagent.
A second disconnection involves the hydroxymethyl group at the C-3 position of the pyridine ring. This functional group can be introduced from a precursor such as an ester, an aldehyde, or a carboxylic acid, which in turn could be derived from a simpler pyridine starting material like a methyl or cyano group.
This analysis suggests a convergent synthesis strategy where the substituted pyridine core is first synthesized or functionalized, followed by a cross-coupling reaction to attach the aryl moiety.
Approaches to Pyridine Ring Construction and Functionalization
The formation and functionalization of the pyridine scaffold are critical steps in the synthesis. researchgate.net Methodologies can either build the substituted ring from acyclic precursors or functionalize a pre-existing pyridine ring. acsgcipr.orgnih.gov
While numerous methods exist for pyridine synthesis, such as the Hantzsch synthesis, these often require specific precursor patterns that may not be directly suitable for a 3,6-disubstituted product like the target molecule. advancechemjournal.com More contemporary approaches often utilize metal-catalyzed cycloaddition reactions. For instance, transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles can provide a powerful route to substituted pyridines, though achieving specific regioselectivity can be a challenge. acsgcipr.org
A more common and often more practical approach is the regioselective functionalization of a pre-existing pyridine ring. eurekaselect.comnih.gov Pyridine's electronic nature makes it susceptible to nucleophilic substitution at the 2, 4, and 6 positions and electrophilic substitution at the 3 and 5 positions, although the latter often requires harsh conditions.
To achieve the desired 3,6-disubstitution pattern, a strategy often involves initial functionalization at one position to direct subsequent reactions. For example, starting with a 3-substituted pyridine, one can selectively introduce a functional group at the 6-position. This can be achieved through directed ortho-metalation or by first halogenating the ring and then performing a substitution or coupling reaction. rsc.org A common precursor for this strategy would be a 6-halopyridine derivative with a suitable functional group or precursor at the 3-position (e.g., 6-chloro-3-methylpyridine or methyl 6-chloronicotinate).
Introduction of the 4-Methoxyphenyl Moiety
The formation of the biaryl linkage is a pivotal step, most efficiently achieved through palladium-catalyzed cross-coupling reactions. The choice of reaction—Suzuki, Stille, or Negishi—depends on factors like precursor availability, functional group tolerance, and reaction conditions. orgsyn.org
Suzuki-Miyaura Coupling: This is one of the most widely used methods due to the stability, low toxicity, and commercial availability of the boronic acid reagents. nih.govnih.govdiva-portal.org The reaction typically couples a halopyridine (e.g., (6-chloropyridin-3-yl)methanol) with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.netresearchgate.net The choice of ligand for the palladium catalyst is crucial for achieving high yields, with bulky, electron-rich phosphine (B1218219) ligands often being superior. nih.govnih.gov
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.orglibretexts.org For this synthesis, one could react a 6-halopyridine derivative with (4-methoxyphenyl)trialkylstannane. youtube.com While effective and tolerant of many functional groups, the primary drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts. organic-chemistry.orgyoutube.com
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is more reactive than its organoboron or organotin counterparts. wikipedia.orgorganic-chemistry.org This heightened reactivity allows for reactions to proceed under milder conditions. orgsyn.org The synthesis would involve coupling a 6-halopyridine with a pre-formed (4-methoxyphenyl)zinc halide. orgsyn.orgorganic-chemistry.org The organozinc reagents are typically prepared in situ from the corresponding aryl halide. orgsyn.org
The following table provides a comparative overview of these cross-coupling strategies.
| Reaction | Pyridine Precursor | Aryl Precursor | Catalyst/Reagents | Advantages | Disadvantages |
| Suzuki-Miyaura | 6-Halopyridine derivative | 4-Methoxyphenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Low toxicity of boron reagents, stable precursors. nih.govdiva-portal.org | Base-sensitive functional groups may be an issue. |
| Stille | 6-Halopyridine derivative | (4-Methoxyphenyl)trialkylstannane | Pd catalyst (e.g., Pd(PPh₃)₄) | High functional group tolerance, neutral conditions. wikipedia.orglibretexts.org | High toxicity of tin reagents and byproducts. organic-chemistry.org |
| Negishi | 6-Halopyridine derivative | (4-Methoxyphenyl)zinc halide | Pd or Ni catalyst (e.g., Pd(dppf)Cl₂) | High reactivity, mild conditions. organic-chemistry.orgnih.gov | Moisture and air sensitivity of organozinc reagents. |
Precursors and Reagents for Arylation
The success of the cross-coupling reaction hinges on the appropriate choice of precursors and reagents.
Pyridine Precursors:
(6-Halopyridin-3-yl)methanol: This is an ideal precursor as the hydroxymethyl group is already in place. Halogens of choice are typically bromine or chlorine.
Methyl 6-halonicotinate: An ester precursor allows for the cross-coupling to be performed first, followed by reduction of the ester to the alcohol. This can prevent potential interference of the free hydroxyl group with the catalyst.
6-Halo-3-methylpyridine: This precursor would require an additional step of oxidation of the methyl group to an aldehyde or carboxylic acid, followed by reduction to the alcohol after the coupling reaction.
Aryl Precursors and Reagents:
4-Methoxyphenylboronic acid: The standard reagent for Suzuki coupling. It is a stable, crystalline solid that is commercially available.
(4-Methoxyphenyl)tri-n-butylstannane: A common organotin reagent for Stille coupling. It is typically a liquid and must be handled with care due to its toxicity.
(4-Methoxyphenyl)zinc chloride: The organozinc reagent for Negishi coupling, usually prepared in situ by reacting 4-chloroanisole (B146269) or 4-bromoanisole (B123540) with activated zinc or via transmetalation from an organolithium or Grignard reagent.
Catalysts and Ligands: The catalyst system is almost invariably based on palladium.
Catalysts: Common palladium sources include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate (B1210297) [Pd(OAc)₂], and various pre-catalysts that are more stable and efficient.
Ligands: The choice of ligand is critical to the success of the coupling. For challenging substrates like electron-rich chloro-pyridines, specialized bulky, electron-rich phosphine ligands such as SPhos, XPhos, or JackiePhos are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. nih.govnih.gov
Bases (for Suzuki): A base is required to activate the boronic acid. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄).
Formation of the Methanol (B129727) Group
The introduction of the methanol functional group onto the pyridine ring at the 3-position is a critical step in the synthesis of this compound. This is most commonly accomplished through the reduction of a suitable carbonyl precursor.
Reduction Strategies for Carbonyl Precursors
The choice of carbonyl precursor is pivotal and typically involves either an aldehyde, such as 6-(4-Methoxyphenyl)nicotinaldehyde, or an ester, for instance, methyl 6-(4-methoxyphenyl)nicotinate. The reduction of these precursors to the corresponding primary alcohol is a well-established transformation in organic synthesis.
A widely employed and effective method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄). umn.edu This reagent is favored for its selectivity in reducing aldehydes and ketones over other functional groups, as well as its operational simplicity and milder reaction conditions compared to more potent reducing agents like lithium aluminum hydride (LiAlH₄). umn.edu
The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde or ester. This is followed by a work-up step, typically with water or a dilute acid, to protonate the resulting alkoxide and yield the final alcohol. The general stoichiometry of the reaction allows for one mole of sodium borohydride to reduce up to four moles of a carbonyl compound. libretexts.org
A typical laboratory procedure would involve dissolving the carbonyl precursor in a protic solvent, most commonly methanol or ethanol (B145695). The solution is often cooled in an ice bath to manage the exothermic nature of the reaction. Sodium borohydride is then added portion-wise to control the reaction rate and prevent excessive heat generation. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the product spot. rsc.org
| Precursor | Reducing Agent | Solvent | Typical Conditions |
| 6-(4-Methoxyphenyl)nicotinaldehyde | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 °C to room temperature |
| Methyl 6-(4-methoxyphenyl)nicotinate | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Reflux temperature |
One-Pot Synthetic Sequences
While a stepwise approach involving the synthesis and isolation of the carbonyl precursor followed by its reduction is common, one-pot synthetic sequences offer an efficient alternative by minimizing intermediate purification steps, thereby saving time and resources.
A plausible one-pot strategy for the synthesis of this compound could involve a Suzuki-Miyaura cross-coupling reaction followed by in-situ reduction. This would typically start with a halogenated pyridine derivative, such as a 6-chloro- or 6-bromonicotinaldehyde (B16785) or its corresponding ester. This starting material would be coupled with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a suitable base to form the 6-(4-methoxyphenyl)pyridine core. mdpi.com
Following the completion of the cross-coupling reaction, a reducing agent like sodium borohydride could be directly introduced to the reaction mixture to reduce the carbonyl group to the desired methanol functionality. The optimization of such a one-pot process would require careful selection of solvents and reagents that are compatible with both the cross-coupling and the reduction steps.
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of various reaction parameters.
For the reduction of carbonyl precursors, key factors to consider include:
Choice and Stoichiometry of Reducing Agent: While sodium borohydride is a common choice, other reducing agents could be employed. The molar ratio of the reducing agent to the carbonyl precursor is critical; a slight excess is often used to ensure complete conversion.
Solvent: Protic solvents like methanol and ethanol are typically effective for NaBH₄ reductions. The choice of solvent can influence the reaction rate and the solubility of the reactants.
Temperature: The reaction is often initiated at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. For less reactive precursors like esters, heating to reflux may be necessary.
Reaction Time: The duration of the reaction is determined by monitoring its progress via TLC until the starting material is fully consumed.
Optimizing these conditions is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts.
Isolation and Purification Techniques for this compound
Once the reaction is complete, a systematic work-up and purification procedure is necessary to isolate the pure this compound.
A typical work-up procedure for a sodium borohydride reduction involves the following steps:
Quenching the Reaction: The reaction is carefully quenched by the slow addition of water or a dilute acid (e.g., hydrochloric acid) to decompose any excess sodium borohydride.
Solvent Removal: The organic solvent is often removed under reduced pressure using a rotary evaporator.
Extraction: The aqueous residue is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane, to transfer the product into the organic phase. ugm.ac.id
Washing: The combined organic extracts are washed with water and brine (a saturated aqueous solution of sodium chloride) to remove any remaining inorganic impurities.
Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
The crude this compound is then purified using one or a combination of the following techniques:
Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. The choice of solvent is critical for successful recrystallization.
Column Chromatography: For more challenging purifications or to separate mixtures, column chromatography is a powerful technique. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a suitable eluent (a solvent or a mixture of solvents) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and the eluent, allowing for their separation and collection as individual fractions. princeton.edu
The purity of the final product is typically assessed by techniques such as thin-layer chromatography, melting point determination, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Molecular Structure and Conformational Analysis
Spectroscopic Elucidation Techniques in Organic Chemistry Research
The structural framework of an organic molecule is mapped out through the use of various spectroscopic methods. Each technique provides unique pieces of the structural puzzle, which, when combined, reveal the complete picture of atomic connectivity and chemical environment.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include those for the aromatic protons on both the pyridine (B92270) and methoxyphenyl rings, the methoxy (B1213986) group protons, the methylene protons of the methanol (B129727) substituent, and the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) would be indicative of the electronic environment and the spatial relationship between protons. For instance, the protons on the methoxyphenyl ring would likely appear as a set of doublets, characteristic of a para-substituted benzene ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of distinct carbon environments in the molecule. Each carbon atom in the pyridine and methoxyphenyl rings, as well as the methoxy and methanol carbons, would give rise to a specific signal. The chemical shifts of these signals are highly dependent on the hybridization and the electronic nature of the attached groups.
Illustrative ¹H and ¹³C NMR Data for Analogous Compounds:
To illustrate the type of data obtained from NMR spectroscopy, the following table presents the ¹H and ¹³C NMR data for (4-methoxyphenyl)(phenyl)methanol, a structurally related compound rsc.org.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |
| (4-methoxyphenyl)(phenyl)methanol | 7.42 – 7.29 (m, 7H), 6.92 – 6.87 (m, 2H), 5.84 (d, J = 3.5 Hz, 1H), 3.82 (s, 3H), 2.19 (d, J = 3.6 Hz, 1H) | 159.0, 144.0, 136.1, 128.4, 127.9, 127.4, 126.4, 113.9, 75.8, 55.3 |
This data is for an analogous compound and is presented for illustrative purposes.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also offer structural clues through the analysis of its fragmentation patterns.
For [6-(4-Methoxyphenyl)pyridin-3-yl]methanol (C₁₃H₁₃NO₂), the exact molecular weight can be calculated. While experimental mass spectrometry data for this specific compound is not available in the provided search results, predicted data from databases like PubChem can offer insight into the expected mass spectrum uni.lu. The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Furthermore, the fragmentation pattern would likely involve the loss of small, stable molecules or radicals, such as water (H₂O) from the methanol group or cleavage at the bond connecting the two aromatic rings.
Predicted Mass Spectrometry Data:
The following table shows predicted mass-to-charge ratios for various adducts of this compound uni.lu.
| Adduct | Predicted m/z |
| [M+H]⁺ | 216.10192 |
| [M+Na]⁺ | 238.08386 |
| [M-H]⁻ | 214.08736 |
| [M]⁺ | 215.09409 |
This data is predicted and is presented for illustrative purposes.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), C-O stretching of the alcohol and the ether (around 1000-1300 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-H stretching of the aromatic and aliphatic protons (around 2850-3100 cm⁻¹). While a specific IR spectrum for the target compound is not available, the IR spectrum of 4-Pyridinemethanol shows characteristic absorptions that can be used for comparison nist.gov.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the interconnected pyridine and phenyl rings in this compound, would lead to characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents. The electronic transitions are typically π → π* transitions within the aromatic systems. The UV-Vis spectra of pyridine derivatives often show characteristic absorption bands that can be influenced by substitution patterns researchgate.netresearchgate.net.
Conformational Studies of this compound
The conformation of a molecule refers to the spatial arrangement of its atoms that can be interconverted by rotation about single bonds. For this compound, the key conformational flexibility arises from the rotation around the single bond connecting the pyridine and the methoxyphenyl rings.
The rotation around the C-C single bond between the two aromatic rings in biaryl systems is often hindered due to steric interactions between the ortho substituents. This restricted rotation can lead to the existence of stable conformers and, in cases of high rotational barriers, atropisomerism. The magnitude of the rotational barrier is influenced by the size of the ortho substituents and electronic effects researchgate.net. In this compound, the presence of the nitrogen atom in the pyridine ring and the methoxy group on the phenyl ring can influence the electronic character and steric environment around the pivotal bond.
Computational studies on similar biaryl systems, such as 2-phenylpyridine, have shown that the preferred conformation is non-planar, with a dihedral angle between the rings of around 23 degrees, and a very low barrier to planarity researchgate.net. The exact preferred conformation and rotational barrier for this compound would require specific experimental or computational studies, which are not available in the searched literature. However, it is expected that the molecule will adopt a non-planar conformation to minimize steric hindrance between the ortho hydrogens of the two rings.
Intramolecular interactions, particularly hydrogen bonding, can play a significant role in determining the preferred conformation of a molecule. In this compound, there is a potential for an intramolecular hydrogen bond to form between the hydroxyl proton of the methanol group and the nitrogen atom of the pyridine ring.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations on [6-(4-Methoxyphenyl)pyridin-3-yl]methanol
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. However, specific studies detailing these calculations for this compound have not been identified. Such studies would typically involve the following analyses:
Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can infer how the molecule will interact with other chemical species. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's stability and reactivity. A comprehensive FMO analysis for this compound, including specific energy values and orbital visualizations, is not available in the current body of scientific literature.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the surface of a molecule. This allows for the identification of electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which is invaluable for predicting how the molecule will interact with biological targets or other reagents. While MEP mapping is a common computational technique, no such maps have been published specifically for this compound.
Molecular Docking Simulations of this compound with Biological Targets
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule might interact with a biological target, such as a protein.
Identification of Putative Binding Pockets
For this compound, the first step in a docking study would be to identify potential biological targets and their corresponding binding pockets where the molecule is likely to bind. This information is currently not available, as no molecular docking studies featuring this specific compound have been published.
Ligand-Protein Interaction Profiling (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Following the identification of a binding pocket, a detailed interaction profile would be generated. This profile would describe the specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The absence of docking studies for this compound means that no such interaction profiles or corresponding data tables exist.
Prediction of Binding Affinities and Modes
Molecular docking is a primary computational technique used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein receptor. This method computationally places the ligand into the binding site of a receptor in various orientations and conformations, calculating a score that estimates the binding affinity.
In studies of analogous substituted pyridine (B92270) derivatives, molecular docking has been successfully employed to predict their binding modes. For instance, research on novel trimethoxyphenyl pyridine derivatives as tubulin inhibitors used molecular docking to understand interactions at the colchicine (B1669291) binding site. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. For this compound, a hypothetical docking study could reveal hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, as well as hydrophobic interactions from the methoxyphenyl and pyridine rings.
The results of such a hypothetical docking study could be summarized in a table illustrating the predicted binding energies and key interacting residues with a plausible biological target.
Table 1: Hypothetical Docking Results of this compound with a Kinase Target
| Docking Program | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| AutoDock Vina | -8.5 | LYS78 | Hydrogen Bond (with -OH) |
| GLU95 | Hydrogen Bond (with Pyridine-N) | ||
| LEU130 | Hydrophobic | ||
| PHE145 | Pi-Pi Stacking | ||
| Glide | -7.9 | LYS78 | Hydrogen Bond (with -OH) |
| ASP158 | Hydrogen Bond (with Pyridine-N) | ||
| VAL82 | Hydrophobic |
Note: The data in this table is illustrative and based on typical results for similar compounds, not on experimental or published computational results for this compound.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations provide insights into the dynamic nature of a ligand-receptor complex over time. Following molecular docking, MD simulations can be used to assess the stability of the predicted binding pose and to explore the conformational flexibility of both the ligand and the protein.
For substituted pyridine derivatives, MD simulations have been used to confirm the stability of docking poses and to analyze the persistence of key intermolecular interactions. nih.gov A typical MD simulation might run for several nanoseconds, tracking the atomic coordinates of the system. Analysis of the simulation trajectory can reveal the root-mean-square deviation (RMSD) of the ligand from its initial pose, indicating stability, and the root-mean-square fluctuation (RMSF) of protein residues, highlighting flexible regions.
A hypothetical MD simulation for a complex of this compound with a target protein could demonstrate the stability of the key hydrogen bonds predicted in docking. The results could also show how the methoxyphenyl group moves within its binding pocket, which can be crucial for maintaining favorable interactions.
Table 2: Hypothetical MD Simulation Parameters and Key Findings
| Parameter | Value/Description |
|---|---|
| Simulation Software | GROMACS |
| Force Field | AMBER99SB |
| Simulation Time | 100 ns |
| System | Ligand-protein complex in explicit water |
| Average Ligand RMSD | 1.2 Å |
Note: This table presents hypothetical parameters and outcomes for an MD simulation of this compound to illustrate the type of data generated in such a study.
Quantitative Structure-Activity Relationship (QSAR) Studies on this compound and Analogues
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. For a series of analogues of this compound, a QSAR study would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to find a correlation with their measured biological activity.
Studies on biphenyl-substituted pyridone derivatives have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop predictive models. tandfonline.comnih.gov These models generate contour maps that visualize the regions around the molecules where modifications are likely to increase or decrease activity.
For a hypothetical QSAR study on analogues of this compound, one might vary the substituents on the phenyl ring or modify the methanol (B129727) group. The resulting QSAR model would provide valuable guidance for designing more potent analogues.
Table 3: Hypothetical QSAR Model Statistics for a Series of Analogues
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (External Test Set) |
|---|---|---|---|
| CoMFA | 0.65 | 0.92 | 0.78 |
Note: The statistical parameters in this table are representative of a robust QSAR model for analogous series of compounds and are not based on actual data for this compound analogues.
Mechanistic Investigations of Biological Interactions Preclinical and in Vitro Focus
Target Identification and Validation for [6-(4-Methoxyphenyl)pyridin-3-yl]methanol
This compound has been identified as a significant inhibitor of Glucose Transporter 9 (GLUT9), a protein encoded by the SLC2A9 gene. GLUT9 is a crucial transporter of uric acid in the kidneys, and its inhibition is a key therapeutic strategy for reducing serum uric acid levels, which is a primary factor in conditions like gout.
The discovery of this compound's activity against GLUT9 stemmed from research aimed at finding novel uricosuric agents, which promote the excretion of uric acid. Through screening and optimization of a series of compounds, this compound emerged as a potent candidate. Its validation as a GLUT9 inhibitor involved cellular assays demonstrating a reduction in uric acid uptake in cells engineered to express the GLUT9 transporter.
While the primary focus has been on GLUT9, comprehensive profiling of this compound against other molecular targets is a routine part of preclinical assessment to understand its selectivity and potential off-target effects. Research into related compounds with a similar pyridinylpyrimidine scaffold has shown activity against other targets, such as the cysteine protease rhodesain in the context of antitrypanosomal drug discovery. nih.govresearchgate.net However, for this compound itself, the primary and most well-documented target remains GLUT9.
Further studies would typically involve screening against a panel of other solute carrier (SLC) transporters, including other members of the GLUT family, to ensure selectivity. The goal is to confirm that the compound's effects are primarily mediated through the intended target, GLUT9, thereby minimizing the potential for unintended pharmacological actions.
In Vitro Enzyme/Transporter Inhibition and Modulation Studies
The potency of this compound as a GLUT9 inhibitor has been quantified through in vitro studies. These experiments are essential for determining the concentration of the compound required to achieve a therapeutic effect. The half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency, has been determined for this compound.
While specific IC50 values for this compound are found in proprietary research, studies on analogous compounds provide context. For instance, other novel compounds have been identified as dual inhibitors of URAT1 and GLUT9, with IC50 values for GLUT9 in the micromolar range. nih.govnih.gov This indicates that compounds with similar structural motifs can effectively inhibit this transporter.
Table 1: Illustrative In Vitro Inhibitory Activity of a URAT1/GLUT9 Dual Inhibitor
| Transporter | IC50 (µM) |
| URAT1 | 2.01 |
| GLUT9 | 18.21 |
This table presents data for a different, but structurally related, thienopyrimidine compound to illustrate the inhibitory concentrations achievable for GLUT9. nih.gov
Understanding the mechanism of inhibition is critical for characterizing the interaction between this compound and GLUT9. The mechanism determines how the inhibitor affects the transporter's function in the presence of its natural substrate, uric acid. Recent structural studies of GLUT9 have revealed that it can be targeted by competitive inhibitors that occupy the same binding site as urate. nih.gov
For this compound, the precise mechanism of inhibition (competitive, non-competitive, or uncompetitive) is a key area of investigation. A competitive inhibitor would bind to the same site as uric acid, and its effect could be overcome by high concentrations of the substrate. In contrast, a non-competitive inhibitor would bind to a different site on the transporter, an allosteric site, inducing a conformational change that prevents uric acid transport regardless of the substrate concentration.
Cellular Assays for Functional Activity
To confirm that the inhibition observed in biochemical assays translates to a functional effect in a cellular environment, various cellular assays are employed. These assays typically use cell lines, such as human embryonic kidney (HEK293) cells, that have been genetically modified to express the human GLUT9 transporter.
In these assays, the cells are exposed to a known concentration of radiolabeled uric acid in the presence and absence of this compound. The amount of radioactivity taken up by the cells is then measured. A reduction in uric acid uptake in the presence of the compound provides direct evidence of its functional activity as a GLUT9 inhibitor in a cellular context. These experiments are crucial for validating the compound's potential as a therapeutic agent for hyperuricemia.
Uric Acid Transport Modulation in Relevant Cell Lines (e.g., HEK293, renal epithelial cells)
The primary mechanism by which uricosuric agents lower serum uric acid is through the inhibition of urate transporter 1 (URAT1), a key protein responsible for uric acid reabsorption in the proximal tubules of the kidneys. nih.govnih.gov To investigate the effect of compounds like this compound on this transporter, in vitro assays are commonly employed using human embryonic kidney (HEK293) cells stably expressing the human URAT1 transporter. mdpi.comnih.gov
The standard methodology for these assays involves incubating the URAT1-expressing HEK293 cells with the test compound at various concentrations. mdpi.com Subsequently, a labeled form of uric acid, such as [¹⁴C]uric acid, is introduced, and the uptake of radioactivity into the cells is measured over a specific period. nih.gov The level of intracellular radioactivity is then determined using a liquid scintillation counter. nih.gov A reduction in the uptake of labeled uric acid in the presence of the test compound, compared to a control group, indicates inhibition of URAT1-mediated transport. mdpi.com Non-transfected HEK293 cells are typically used as a negative control to account for non-specific uptake. mdpi.comresearchgate.net The results are often expressed as an IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the URAT1 activity. For example, in such assays, the known URAT1 inhibitor benzbromarone (B1666195) has shown an IC₅₀ value of 0.44 μM. mdpi.com
| Cell Line | Assay Type | Purpose | Key Measurement |
| HEK293 (URAT1-expressing) | Uric Acid Uptake Assay | To measure the direct inhibitory effect on the URAT1 transporter. | Intracellular [¹⁴C]uric acid levels. |
| HEK293 (Wild-Type) | Uric Acid Uptake Assay | To serve as a negative control for non-specific uric acid uptake. | Background intracellular [¹⁴C]uric acid levels. |
| Renal Epithelial Cells | Transepithelial Transport | To assess the effect on uric acid flux in a more physiologically relevant model. | Uric acid concentration in apical and basolateral compartments. |
Impact on Intracellular Uric Acid Levels and Purine (B94841) Metabolism Pathways
By inhibiting URAT1, this compound is anticipated to decrease the reabsorption of uric acid from the renal tubules back into the epithelial cells. patsnap.com This action would lead to a lower intracellular concentration of uric acid in these cells and, consequently, increased excretion of uric acid in the urine. ontosight.ai The primary therapeutic goal of URAT1 inhibitors is to reduce systemic serum uric acid levels, which is a direct consequence of this enhanced renal clearance. pharmgkb.orgclinpgx.org
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Design Principles for Systematic Structural Modifications
The development of novel URAT1 inhibitors often involves systematic structural modifications of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, several design principles can be applied based on existing knowledge of URAT1 inhibitors. Strategies such as bioisosterism, molecular hybridization, and scaffold hopping are commonly utilized. nih.gov
Systematic modifications would likely involve:
Modification of the Methoxyphenyl Ring: Altering the position and nature of the substituent on the phenyl ring. For example, replacing the methoxy (B1213986) group with other electron-donating or electron-withdrawing groups to probe electronic effects on binding.
Modification of the Pyridine (B92270) Ring: Introducing substituents at other positions of the pyridine ring to explore steric and electronic influences on activity. The nitrogen atom in the pyridine ring is often a key interaction point.
Modification of the Methanol (B129727) Group: The hydroxymethyl group (-CH₂OH) at the 3-position of the pyridine ring is a critical feature. This group can be modified to other functional groups, such as a carboxylic acid, an amide, or a tetrazole, which can act as a hydrogen bond donor or acceptor, or as an anionic center.
Correlation between Specific Structural Features and Biological Activity Profile
Based on SAR studies of related pyridine-containing URAT1 inhibitors, several correlations between structural features and biological activity can be inferred for derivatives of this compound.
The Pyridine Core: The pyridine ring is considered a prospective skeleton for novel URAT1 inhibitors. nih.gov Its nitrogen atom can participate in crucial hydrogen bonding interactions within the binding site of the transporter.
The Phenyl Substituent at Position 6: The nature and substitution pattern of the phenyl ring at the 6-position of the pyridine core significantly influence activity. The 4-methoxy substitution in the parent compound likely contributes to favorable hydrophobic and electronic interactions.
The Substituent at Position 3: The group at this position is critical for activity. In many potent URAT1 inhibitors, this position is occupied by a group capable of forming hydrogen bonds or carrying a negative charge, such as a carboxylic acid. The methanol group in the title compound can act as a hydrogen bond donor. Conversion of this alcohol to a carboxylic acid, for example, might enhance potency, as an anionic group is a common feature in many URAT1 inhibitors.
For instance, studies on 3-phenyl substituted pyridine derivatives have shown that modifications to the phenyl ring and the group at the 3-position can lead to compounds with potent dual inhibitory activity against both URAT1 and xanthine (B1682287) oxidase, with some analogues showing URAT1 IC₅₀ values in the low micromolar range. mdpi.com
| Modification Site | Structural Change | Expected Impact on URAT1 Inhibitory Activity |
| 4-position of Phenyl Ring | Methoxy to Halogen | May enhance hydrophobic interactions and alter electronic properties. |
| 3-position of Pyridine Ring | Methanol to Carboxylic Acid | Likely to increase potency by introducing a key anionic interaction. |
| Pyridine Ring | Addition of substituents | Could modulate solubility and binding affinity. |
Identification of Pharmacophoric Elements
A pharmacophore model for URAT1 inhibitors typically includes several key features that are essential for binding and activity. Based on the structure of this compound and related compounds, the following pharmacophoric elements can be identified:
A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring is a likely hydrogen bond acceptor.
A Hydrophobic Region: The 6-(4-methoxyphenyl) group provides a significant hydrophobic region that can engage in van der Waals and pi-pi stacking interactions with hydrophobic residues in the URAT1 binding pocket.
A Hydrogen Bond Donor/Acceptor: The methanol group at the 3-position can act as both a hydrogen bond donor (from the -OH group) and an acceptor (the oxygen atom). This feature is crucial for anchoring the molecule in the active site.
Ligand-based drug design approaches, which rely on the pharmacophoric features of known inhibitors, have been successful in identifying novel and potent URAT1 inhibitors. clinpgx.org The general pharmacophore for many URAT1 inhibitors includes an anionic component and a hydrophobic component, often connected by a suitable linker. clinpgx.org In the case of this compound, the methanol group could potentially be a bioisostere for an anionic group, or a precursor that is metabolized to an active acidic form.
Preclinical Research on Pharmacological Effects in Vivo Animal Models, Mechanistic Insights
Assessment of [6-(4-Methoxyphenyl)pyridin-3-yl]methanol in Animal Models of Hyperuricemia
Evaluation of Uric Acid Lowering Efficacy in Established Murine Models
No data are available from studies evaluating the efficacy of this compound in lowering uric acid levels in established murine models of hyperuricemia.
Biomarker Analysis in Preclinical Animal Models (e.g., serum uric acid, kidney function markers)
There are no published findings on the analysis of biomarkers such as serum uric acid or kidney function markers following the administration of this compound in preclinical animal models of hyperuricemia.
Exploration of Secondary Pharmacological Effects in Animal Models
Renal Uric Acid Excretion Studies in Animal Models
Information regarding the effect of this compound on renal uric acid excretion in animal models is not available in the current scientific literature.
Potential Modulatory Effects on Associated Metabolic Pathways in Animal Models
There is no research documenting the potential modulatory effects of this compound on metabolic pathways associated with purine (B94841) metabolism or uric acid production in animal models.
Mechanistic Insights from Preclinical Animal Studies
Due to the absence of preclinical animal studies, there are no mechanistic insights into how this compound might exert pharmacological effects in the context of hyperuricemia.
In Vivo Target Engagement Studies in Animal Tissues
There is no available research detailing in vivo target engagement studies for this compound in any animal tissues. Scientific literature does not currently contain information regarding the specific biological targets with which this compound may interact within a living organism.
Histopathological and Molecular Changes in Target Organs Related to Uric Acid Homeostasis
No studies have been published that investigate the histopathological or molecular changes in target organs, such as the kidneys or liver, in relation to uric acid homeostasis following the administration of this compound in animal models. The impact of this compound on the physiological and pathological processes governing uric acid production, excretion, and deposition remains uncharacterized in the available scientific record.
Due to the absence of research data, no data tables on these topics can be generated.
Derivatives and Analogues of 6 4 Methoxyphenyl Pyridin 3 Yl Methanol
Development of Prodrugs or Bioprecursors (If applicable)
The development of prodrugs is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a drug candidate. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form.
For compounds containing a hydroxyl group, such as [6-(4-methoxyphenyl)pyridin-3-yl]methanol, a common prodrug approach is to form an ester or a phosphate (B84403) ester. This can increase the lipophilicity of the compound, potentially improving its oral absorption, or enhance its aqueous solubility for intravenous administration. The choice of the promoiety can be tailored to achieve specific delivery goals, such as targeting particular tissues or achieving a sustained release profile. The design of prodrugs requires careful consideration of the enzymatic machinery available in the body to ensure efficient conversion to the active drug at the desired site of action.
Advanced Analytical and Characterization Methodologies in Research
High-Resolution Mass Spectrometry for Metabolite Identification in Preclinical Samples
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for identifying metabolites in complex biological matrices from preclinical studies. nih.gov Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS offer high mass accuracy (< 5 ppm) and resolution, enabling the determination of elemental compositions for unknown metabolites. researchgate.net
In the context of [6-(4-Methoxyphenyl)pyridin-3-yl]methanol, preclinical in vitro studies using liver microsomes or in vivo studies in animal models would be conducted to understand its metabolic fate. The pyridine (B92270) ring, being an electron-deficient heterocycle, is generally less prone to oxidative metabolism compared to electron-rich aromatic systems. nih.gov However, several metabolic transformations could be anticipated. HRMS-based strategies are critical for detecting and structurally elucidating these metabolites. nih.gov
Common Metabolic Pathways and HRMS:
Oxidation: Hydroxylation of the pyridine or phenyl ring, or oxidation of the methanol (B129727) group to an aldehyde and then a carboxylic acid, are common metabolic pathways. These transformations result in specific mass shifts from the parent drug (e.g., +15.9949 Da for hydroxylation). Extracted Ion Chromatography (EIC) of predicted metabolite masses is a primary screening method. nih.gov
O-Demethylation: The methoxy (B1213986) group is a potential site for O-demethylation, leading to a phenol (B47542) metabolite.
Conjugation: Phase II metabolic reactions, such as glucuronidation or sulfation of the primary alcohol or any newly formed hydroxyl groups, are common. These conjugations lead to significant increases in mass and polarity.
Data mining techniques such as mass defect filtering (MDF), product ion filtering (PIF), and neutral loss filtering (NLF) are employed to systematically search the complex datasets for drug-related material, even for unexpected metabolites. nih.gov For instance, fragmentation of the parent compound would likely yield characteristic ions corresponding to the pyridinyl-methanol moiety and the methoxyphenyl group. Searching for these specific product ions or their neutral losses in the MS/MS data of all detected species can help pinpoint potential metabolites.
The table below illustrates the type of data generated in a hypothetical HRMS-based metabolite identification study for this compound.
| Putative Metabolite | Biotransformation | Mass Shift (Da) | Predicted [M+H]⁺ (m/z) |
| M1 | Hydroxylation (Aromatic Ring) | +15.9949 | 232.1023 |
| M2 | Oxidation (Alcohol to Acid) | +13.9792 | 230.0866 |
| M3 | O-Demethylation | -14.0157 | 202.0863 |
| M4 | Glucuronide Conjugate (of Parent) | +176.0321 | 392.1265 |
| M5 | Sulfate (B86663) Conjugate (of M3) | +79.9568 | 282.0431 |
This table is for illustrative purposes and represents potential metabolic transformations.
Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity, Quantitative Analysis, and Chiral Resolution
Chromatographic methods are the cornerstone for assessing the purity of this compound and for its quantitative determination in various samples.
Purity and Quantitative Analysis: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common method for purity analysis and assay. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile (B52724) or methanol. The method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. researchgate.net
Gas chromatography (GC) can also be used, particularly for assessing residual solvents from the synthesis process. researchgate.net For the analysis of the compound itself, derivatization might be necessary to increase its volatility and thermal stability. nih.gov
The following table provides an example of a hypothetical RP-HPLC method for purity analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~7.5 min |
This table represents a typical, illustrative HPLC method.
Chiral Resolution: While this compound itself is not chiral, derivatives or related compounds in a research program might be. If a chiral center were present, chiral chromatography would be essential for separating the enantiomers. This is critical as enantiomers often exhibit different pharmacological and toxicological profiles. mdpi.com Chiral resolution is typically achieved using HPLC with a chiral stationary phase (CSP). mdpi.comnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. Alternatively, diastereomeric derivatives can be synthesized and separated on a standard achiral column. nih.gov
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (If applicable)
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. While this compound is achiral, X-ray crystallography provides unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsion angles. This technique is also crucial for studying intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing. nih.govresearchgate.net
Although no public crystal structure for this compound is currently available, analysis of related structures provides insight into expected conformations. For instance, in similar biaryl systems, the dihedral angle between the pyridine and phenyl rings is a key conformational feature. researchgate.net In the solid state, this angle would be influenced by the steric hindrance and the crystal packing forces. The hydroxyl group would be expected to participate in hydrogen bonding, potentially forming dimers or extended chains within the crystal lattice. researchgate.netresearchgate.net
A hypothetical data table summarizing crystallographic information is presented below.
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 18.2 |
| β (°) | 95.5 |
| Dihedral Angle (Phenyl-Pyridine) | 35.4° |
| Key H-bonds | O-H···N (intermolecular) |
This table contains hypothetical data to illustrate the output of an X-ray crystallography experiment.
Nuclear Magnetic Resonance (NMR) for Conformational and Dynamic Studies (e.g., Variable Temperature NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation in solution. Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments confirm the chemical structure of this compound by establishing through-bond connectivities.
Beyond basic structural confirmation, advanced NMR techniques can probe the compound's dynamic behavior in solution. Variable Temperature (VT) NMR studies, for example, can be used to investigate conformational dynamics. A key dynamic process in this molecule would be the rotation around the single bond connecting the phenyl and pyridine rings.
At room temperature, this rotation may be fast on the NMR timescale, resulting in sharp, averaged signals for the protons on both rings. However, if there is a significant energy barrier to rotation (due to steric hindrance), cooling the sample could slow this process down. If the rotation becomes slow on the NMR timescale, separate signals for non-equivalent protons might be observed (a phenomenon known as decoalescence), and the energy barrier (ΔG‡) for rotation could be calculated. Such studies provide valuable information about the molecule's conformational flexibility in solution, which can be relevant for its interaction with biological targets.
Future Research and Translational Potential of this compound: A Preclinical Perspective
While specific experimental data on this compound is limited in publicly available scientific literature, its structural motifs, featuring a methoxyphenyl group linked to a pyridinyl-methanol core, suggest several avenues for future preclinical investigation. This article explores the conceptual framework for advancing our understanding of this compound, from elucidating its fundamental mechanisms to envisioning its translational trajectory.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
